Lomitapide mesylate Lomitapide mesylate Lomitapide mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of lomitapide and methanesulfonic acid. Used as a complement to a low-fat diet and other lipid-lowering treatments in patients with homozygous familial hypercholesterolemia. It has a role as an anticholesteremic drug and a MTP inhibitor. It contains a lomitapide(1+).
Lomitapide Mesylate is a methanesulfonic acid form of lomitapide, a small molecule inhibitor of microsomal triglyceride transfer protein.
See also: Lomitapide (has active moiety).
Brand Name: Vulcanchem
CAS No.: 202914-84-9
VCID: VC20747955
InChI: InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4)
SMILES: CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
Molecular Formula: C40H41F6N3O5S
Molecular Weight: 789.8 g/mol

Lomitapide mesylate

CAS No.: 202914-84-9

VCID: VC20747955

Molecular Formula: C40H41F6N3O5S

Molecular Weight: 789.8 g/mol

* For research use only. Not for human or veterinary use.

Lomitapide mesylate - 202914-84-9

Description

What is Lomitapide Mesylate?

Lomitapide mesylate is a potent inhibitor of microsomal triglyceride transfer protein (MTP) . It is approved for use as an adjunct to a low-fat diet and other lipid-lowering treatments to reduce low-density lipoprotein cholesterol (LDL-C), total cholesterol, apolipoprotein B, and non-high-density lipoprotein cholesterol in patients with homozygous familial hypercholesterolemia (HoFH) .

  • Chemical Name: N-(2,2,2-Trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl]-9 H-fluorene-9-carboxamide methanesulfonate

  • Purity: ≥98%

Mechanism of Action

Lomitapide directly binds to and inhibits MTP in the endoplasmic reticulum of hepatocytes and enterocytes . MTP is responsible for the synthesis of very low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine . By inhibiting MTP, lomitapide prevents the formation of apolipoprotein B, which is essential for VLDL and chylomicron production, thus reducing LDL cholesterol levels .

Clinical Use and Efficacy

Lomitapide has been approved by the US Food and Drug Administration (FDA), European Medicines Agency (EMA), and other regulatory agencies for treating hypercholesterolemia in adult patients with HoFH . Clinical trials have demonstrated that lomitapide reduces LDL-C levels by approximately 40% in HoFH patients on statins .

LDL-C Reduction in Homozygous FH:

Study TypeDosageResults
Phase II and III, single-arm studies in HoFH ≥18 years old; real-world clinical experience (registries); clinical cases using lomitapide in monotherapy or with statins with or without LDL-apheresis Dose up-titrated from 5 to 60 mg/day or to maximum tolerated every 4 weeks Dose-dependent LDL-C reductions between 25-51%; triglycerides reduced by 35-65%. In Phase III trials, reduction was maintained after 26 weeks and in long-term extension studies. During the trial, 74% of patients achieved an LDL-C level below 100 mg/dL at least once during the efficacy phase. In those adult patients on LDL-apheresis, it is probable that one in three will reduce the frequency of the apheresis or even discontinue it .

Dosage and Administration

The typical starting dose of lomitapide is 5 mg/day, with gradual up-titration every 4 weeks to a maximum tolerated dose of 60 mg/day . Lomitapide should be taken once daily with water, at least 2 hours after the evening meal . Patients are advised to follow a low-fat diet during treatment .

Adverse Effects and Tolerability

The most common adverse effects associated with lomitapide are gastrointestinal symptoms such as diarrhea, nausea, vomiting, and abdominal pain . These symptoms tend to decrease in frequency with long-term treatment . Lomitapide can also cause elevations in transaminases (ALT and AST), indicating potential hepatotoxicity . Liver fat content may increase during treatment, but it generally remains stable .

Elevated Aminotransferase Levels in Clinical Trials:

Study Phase/RegionDosageResults
Pivotal Phase III5 mg/day, uptitrated every 4 weeks to MTD or 60 mg/dayTen patients had ALT, AST, or both >3xULN; four with ALT >5xULN; one with AST >5xULN
Extension trialMTD from the pivotal trialFour with ALT or AST >5xULN
Phase III, Japan5 mg/day, uptitrated every 4 weeks to MTD or 60 mg/dayThree patients had ALT and AST >3xULN; one had ALT >5xULN and discontinued treatment
HoFH-pivotalLomitapide 40 mg at the time of isolated ALT 3.6x ULN on study day 202Subject 02-001 (U.S.) had one isolated ALT 3.6x ULN on study day 202, detected at an unscheduled visit at a local laboratory .

Pharmacology

  • Absorption: In healthy patients, the time to maximum lomitapide concentration is approximately 6 hours after a single 60 mg dose. The absolute bioavailability is about 7% .

  • Volume of Distribution: The steady-state volume of distribution ranges from 985 to 1292 L .

  • Protein Binding: Lomitapide is highly bound to plasma proteins, with approximately 99.8% binding .

Lomitapide Mesylate as an Inhibitor of Histone Deacetylase (HDAC)

Lomitapide mesylate may act as an inhibitor of histone deacetylase (HDAC) . HDAC inhibitors have demonstrated the ability to regulate Treg function and the phenotypic shift of macrophage/microglia in ischemic stroke . In vitro studies have shown that lomitapide has a protective effect on neuronal cells induced by ischemia and hypoxia . Lomitapide increased the survival rate, reduced neuronal tissue loss, and improved neurological function after middle cerebral artery occlusion (MCAO) . Furthermore, lomitapide promoted autophagic flux and inhibited apoptosis .

Formulation

Lomitapide mesylate can be prepared in an amorphous form, which may offer improved pharmaceutical properties . The process involves treating lomitapide with methane sulfonic acid in the presence of a solvent and isolating the amorphous form by filtration . The amorphous form is free of alkyl mesylates, which are known to be genotoxic compounds that can form if the mesylate salt is prepared in the presence of hydroxylic solvents .

CAS No. 202914-84-9
Product Name Lomitapide mesylate
Molecular Formula C40H41F6N3O5S
Molecular Weight 789.8 g/mol
IUPAC Name methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide
Standard InChI InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4)
Standard InChIKey QKVKOFVWUHNEBX-UHFFFAOYSA-N
SMILES CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
Canonical SMILES CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
Synonyms AEGR 733
AEGR-733
AEGR733
BMS 201038
BMS-201038
BMS201038
Juxtapid
lomitapide
PubChem Compound 11274333
Last Modified Sep 12 2023

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